molecular formula C17H19N5O3S B11024135 2-[acetyl(2-methoxyethyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(2-methoxyethyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11024135
M. Wt: 373.4 g/mol
InChI Key: VHKQKJXAGRLVPB-UHFFFAOYSA-N
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Description

2-[acetyl(2-methoxyethyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzimidazole core, which is known for its wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(2-methoxyethyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(2-methoxyethyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-[acetyl(2-methoxyethyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

Uniqueness

What sets 2-[acetyl(2-methoxyethyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C17H19N5O3S

Molecular Weight

373.4 g/mol

IUPAC Name

2-[acetyl(2-methoxyethyl)amino]-N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H19N5O3S/c1-10-14(26-17(18-10)22(11(2)23)8-9-25-3)15(24)21-16-19-12-6-4-5-7-13(12)20-16/h4-7H,8-9H2,1-3H3,(H2,19,20,21,24)

InChI Key

VHKQKJXAGRLVPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CCOC)C(=O)C)C(=O)NC2=NC3=CC=CC=C3N2

Origin of Product

United States

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